4,6-Dimethoxy-2-methyl-5-nitropyrimidine

Heterocyclic synthesis Catalytic hydrogenation Sulfonamide chemotype

4,6-Dimethoxy-2-methyl-5-nitropyrimidine is a trisubstituted 5-nitropyrimidine heterocycle. It bears methoxy groups at the 4- and 6-positions, a methyl group at the 2-position, and a nitro group at the 5-position, giving it an electron-deficient aromatic ring susceptible to nucleophilic aromatic substitution and reduction chemistry.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 29939-34-2
Cat. No. B1595799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-methyl-5-nitropyrimidine
CAS29939-34-2
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC
InChIInChI=1S/C7H9N3O4/c1-4-8-6(13-2)5(10(11)12)7(9-4)14-3/h1-3H3
InChIKeyYOCZCPSNNGRGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2-methyl-5-nitropyrimidine (CAS 29939-34-2): Core Identity and Procurement Baseline for Nitropyrimidine Building Blocks


4,6-Dimethoxy-2-methyl-5-nitropyrimidine is a trisubstituted 5-nitropyrimidine heterocycle [1]. It bears methoxy groups at the 4- and 6-positions, a methyl group at the 2-position, and a nitro group at the 5-position, giving it an electron-deficient aromatic ring susceptible to nucleophilic aromatic substitution and reduction chemistry . Its primary documented role is as a synthetic intermediate for generating 5-aminopyrimidine derivatives and subsequent sulfonamide chemotypes [2].

Why Generic Substitution Fails for 4,6-Dimethoxy-2-methyl-5-nitropyrimidine: The 5-Nitro Group Defines a Unique Reduction-Dependent Synthetic Trajectory


The 5-nitro substituent in this compound is not a passive structural feature; it serves as the key functional handle for downstream reduction to the corresponding 5-amine, a transformation that directly enables sulfonamide and amidine coupling chemistry cited in patent literature [1]. Replacing this compound with non-nitro analogs such as 4,6-dimethoxy-2-methylpyrimidine (CAS 13566-48-8) eliminates this entire synthetic pathway. Conversely, substituting with chloro-substituted 5-nitropyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine or 2,4-dichloro-6-methyl-5-nitropyrimidine) shifts the reactivity profile from methoxy leaving groups to chlorine-based SNAr chemistry, demanding entirely different reaction conditions and producing different regiochemical outcomes [2]. The specific 2-methyl-4,6-dimethoxy-5-nitro substitution pattern thus occupies a unique position at the intersection of nitro-group reduction chemistry and methoxy-substituted pyrimidine reactivity, making generic replacement structurally and functionally invalid.

4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Quantitative Evidence Guide for Scientific Selection


Reduction Efficiency to 5-Aminopyrimidine: This Compound Provides a Direct Catalytic Hydrogenation Entry to 4,6-Dimethoxy-2-methylpyrimidin-5-ylamine (CAS 77296-23-2) for Sulfonamide Synthesis

The 5-nitro group of 4,6-dimethoxy-2-methyl-5-nitropyrimidine undergoes catalytic hydrogenation (H₂, Pd/C in methanol) to yield 4,6-dimethoxy-2-methylpyrimidin-5-ylamine, a key intermediate for sulfonamide-based chemotherapeutic agents as described in patent EP0561175A1 [1]. The non-nitro analog 4,6-dimethoxy-2-methylpyrimidine (CAS 13566-48-8) cannot undergo this transformation, and chlorinated 5-nitropyrimidine alternatives (e.g., 2,4-dichloro-5-nitropyrimidine) require different catalysts and conditions due to competing C–Cl bond reactivity [2]. This nitro-to-amine conversion is the critical differentiator that enables the compound's specific downstream synthetic utility, which generic 2-methylpyrimidine building blocks do not offer.

Heterocyclic synthesis Catalytic hydrogenation Sulfonamide chemotype Pharmaceutical intermediate

Physicochemical Property Differentiation: Melting Point, pKa, and LogP Define Handling and Reactivity Parameters Relative to Des-methyl and Chloro Analogs

The experimentally determined melting point of 4,6-dimethoxy-2-methyl-5-nitropyrimidine is 116–117 °C, with a predicted boiling point of 349.8 °C, density of 1.310 g/cm³, pKa of -1.34, and LogP of approximately 1 [1]. In comparison, the des-methyl analog 4,6-dimethoxy-5-nitropyrimidine (CAS 15846-14-7, MW 185.14 g/mol) has no reported melting point in public databases but a lower molecular weight and different hydrogen-bonding capacity, which affects crystallization behavior . The structural isomer 2,4-dimethoxy-6-methyl-5-nitropyrimidine (implicit in ACS paper JM9605546) exhibits different regiochemical reactivity in bromination reactions, yielding dibromomethyl derivatives as byproducts (31% yield) rather than the target bromomethyl compound [2]. These differences in physical properties directly impact purification strategy (recrystallization vs. chromatography), storage stability, and reaction solvent selection.

Physicochemical characterization Purification Formulation Storage

Regioisomeric Differentiation: 2-Methyl-4,6-dimethoxy vs. 6-Methyl-2,4-dimethoxy Substitution Dictates Bromination Outcome and Downstream Antitumor Lead Generation

In the synthesis of antitumor 5-nitropyrimidines reported by Thompson et al. (J. Med. Chem. 1997), the regioisomer 2,4-dimethoxy-6-methyl-5-nitropyrimidine (compound 1) was used as the starting material for bromination. This reaction yielded 6-(bromomethyl)-2,4-dimethoxy-5-nitropyrimidine (compound 2) as the major product, with 6-(dibromomethyl)-2,4-dimethoxy-5-nitropyrimidine (compound 3) formed as a significant byproduct in 31% yield [1]. The dibromomethyl byproduct 3 exhibited more significant cytotoxicity than the monobromomethyl product 2 against L1210 and H.Ep.2 cancer cell lines [1]. This finding drove a medicinal chemistry campaign culminating in compound 11 (6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine) with L1210 IC₅₀ = 0.32 μM and H.Ep.2 IC₅₀ = 1.6 μM [1]. The target compound 4,6-dimethoxy-2-methyl-5-nitropyrimidine, with its different methoxy/methyl substitution pattern, would produce a different bromination regiochemical outcome due to altered electron density distribution on the pyrimidine ring, making it a distinct starting material for analogous medicinal chemistry exploration.

Regioselectivity Bromination Antitumor agent synthesis Structure-activity relationship

Electron-Withdrawing Strength of the 5-Nitro Group: Enabling Nucleophilic Aromatic Substitution Chemistry That Non-Nitro Pyrimidine Analogs Cannot Support

The 5-nitro group in 4,6-dimethoxy-2-methyl-5-nitropyrimidine strongly withdraws electron density from the pyrimidine ring, activating positions 2, 4, and 6 toward nucleophilic aromatic substitution (SNAr). This is a class-level property documented for 5-nitropyrimidines broadly: the nitro group at C5 lowers the LUMO energy of the aromatic system, facilitating attack by amines, alkoxides, and thiols at the chloro- or alkoxy-substituted positions [1]. The non-nitro analog 4,6-dimethoxy-2-methylpyrimidine (CAS 13566-48-8) lacks this activation and is significantly less reactive toward nucleophiles [2]. This differential reactivity has been exploited in the synthesis of pharmaceutical nucleoside analogs, where chloro-substituted 5-nitropyrimidines undergo efficient Pd-catalyzed amination to yield mono- and di-substituted products in high yield [1]. While the target compound bears methoxy rather than chloro substituents, the same electronic activation principle applies, enabling selective methoxy displacement or nitro-group transformations not possible with the non-nitro analog.

Nucleophilic aromatic substitution Electron-deficient heterocycles Synthetic methodology Building block reactivity

4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Synthesis of 5-Aminopyrimidine Libraries for Sulfonamide-Based Drug Discovery

The primary documented application is catalytic hydrogenation of the 5-nitro group to the corresponding 5-amine (4,6-dimethoxy-2-methylpyrimidin-5-ylamine, CAS 77296-23-2), which serves as a precursor for sulfonamide chemotypes with reported chemotherapeutic activity, as referenced in patent EP0561175A1 [1]. Research groups aiming to build 5-aminopyrimidine-based compound libraries should prioritize this compound over non-nitro analogs that cannot access this transformation.

Medicinal Chemistry Exploration of 5-Nitropyrimidine-Derived Antitumor Agents via Bromination Chemistry

Based on cross-study evidence from the structurally analogous 2,4-dimethoxy-6-methyl-5-nitropyrimidine scaffold (Thompson et al., J. Med. Chem. 1997), the target compound can serve as a distinct regioisomeric starting material for bromination studies aimed at generating antitumor leads [2]. The different methyl/methoxy placement relative to the published series may yield novel dibromomethyl or monobromomethyl intermediates with unexplored antiproliferative activity against L1210 and H.Ep.2 cell lines.

Electron-Deficient Heterocyclic Building Block for Nucleophilic Aromatic Substitution (SNAr) Methodology Development

The 5-nitro group activates the pyrimidine ring for nucleophilic attack, enabling sequential displacement of methoxy groups or functionalization at the methyl position [3]. This compound is suitable for methodology studies exploring new SNAr conditions, particularly where methoxy leaving groups (as opposed to the more common chloro substituents) are desired for selectivity or compatibility reasons.

Quality Control Reference Standard for Nitropyrimidine Procurement and Analytical Method Validation

With a well-defined experimental melting point of 116–117 °C and established CAS registry identity (29939-34-2), this compound serves as a reliable reference standard for HPLC, GC, and melting point calibration in analytical chemistry workflows involving nitropyrimidine intermediates . Its sharp melting point provides a straightforward identity and purity checkpoint that the des-methyl analog 4,6-dimethoxy-5-nitropyrimidine (mp not publicly reported) does not offer.

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